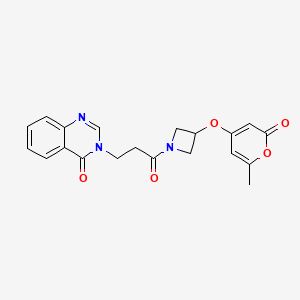

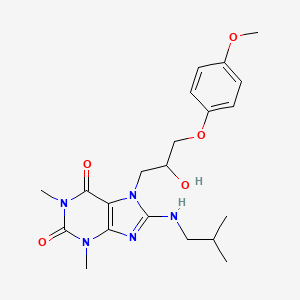

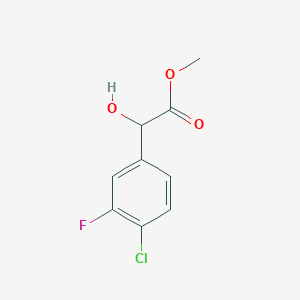

![molecular formula C9H6F3IO2 B2918935 [5-(Trifluoromethyl)-2-iodophenyl]acetic acid CAS No. 702641-08-5](/img/structure/B2918935.png)

[5-(Trifluoromethyl)-2-iodophenyl]acetic acid

説明

[5-(Trifluoromethyl)-2-iodophenyl]acetic acid, also known as TFMPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMPAA is a derivative of phenylacetic acid and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

科学的研究の応用

Medicinal Chemistry: Anticancer Agents

The trifluoromethyl group in [5-(Trifluoromethyl)-2-iodophenyl]acetic acid is of significant interest in medicinal chemistry due to its potential to improve pharmacological properties. Specifically, derivatives of this compound have been synthesized and evaluated for their anticancer activity. For instance, thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized using this compound, have shown promise as inhibitors in human cancer cells .

Pharmaceutical Development: Drug Synthesis

Compounds containing the trifluoromethyl group, such as [5-(Trifluoromethyl)-2-iodophenyl]acetic acid, are integral in the synthesis of various drugs. Over the past 20 years, numerous FDA-approved drugs featuring this group have been developed, highlighting its importance in the creation of new therapeutic agents .

Organic Synthesis: Building Blocks

This compound serves as a valuable building block in organic synthesis. Its reactive iodine moiety and the electron-withdrawing trifluoromethyl group make it a versatile intermediate for constructing more complex molecules, which are essential in various chemical syntheses .

Material Science: Fluorinated Molecules

In material science, fluorinated molecules like [5-(Trifluoromethyl)-2-iodophenyl]acetic acid are used due to their unique properties, such as increased lipophilicity and altered steric effects, which can significantly impact the development of materials with specific characteristics .

Agrochemical Research: Active Ingredient Synthesis

The trifluoromethyl group is also a key structural motif in active agrochemical ingredients. Its inclusion in molecules can lead to the development of more effective and selective agrochemicals, aiding in the protection of crops and improving agricultural productivity .

Analytical Chemistry: Reference Standards

Due to its well-defined structure and purity, [5-(Trifluoromethyl)-2-iodophenyl]acetic acid can be used as a reference standard in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and reliability in chemical analysis .

作用機序

Target of Action

It is known that similar compounds, such as phenylacetic acid derivatives, are metabolized by phenylacetate esterases found in the human liver cytosol .

Mode of Action

It’s worth noting that the compound might be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that phenylacetic acid derivatives can be hydrolyzed by phenylacetate esterases, suggesting that this compound may interact with similar metabolic pathways .

Pharmacokinetics

It’s known that the compound is a white to yellow solid, with a molecular weight of 33005, and it should be stored at temperatures between 2-8°C .

Result of Action

Similar compounds, such as 5-trifluoromethyl-2-formylphenylboronic acid, have shown antimicrobial activity against candida albicans, aspergillus niger, escherichia coli, and bacillus cereus .

Action Environment

It’s known that the compound should be stored at temperatures between 2-8°c for optimal stability .

特性

IUPAC Name |

2-[2-iodo-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO2/c10-9(11,12)6-1-2-7(13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXUEKCSIQRSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Trifluoromethyl)-2-iodophenyl]acetic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

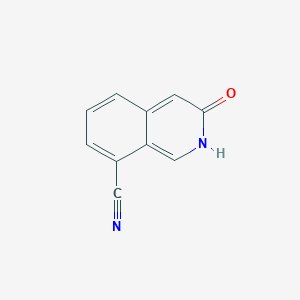

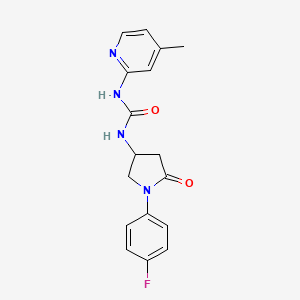

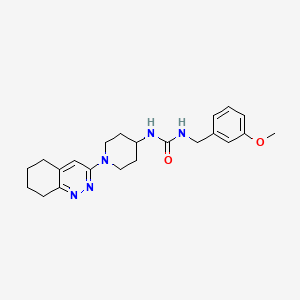

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2918859.png)

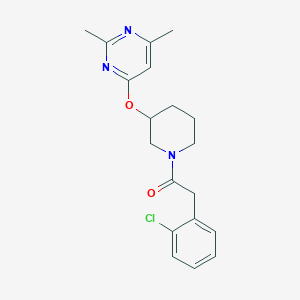

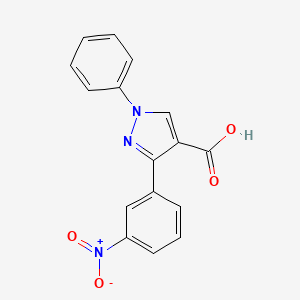

![2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2918860.png)

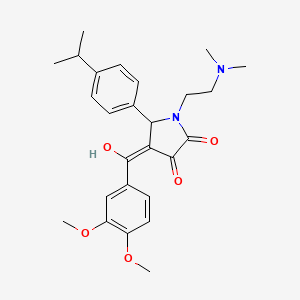

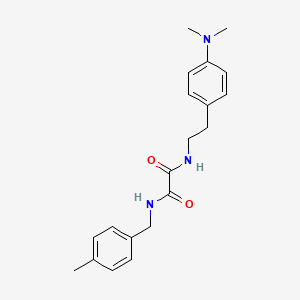

![2-(2,6-dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2918867.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2918872.png)